![molecular formula C18H14O5 B11942653 [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid CAS No. 457932-30-8](/img/structure/B11942653.png)
[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid: is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.309 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid can be achieved through a multicomponent condensation reaction. One method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . This method yields the target compound with a 74% yield .
Industrial Production Methods: Currently, there is limited information available on the industrial production methods for this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the transformation of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chromen-4-one derivatives with potential biological activities.
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-methoxyphenylacetic acid: This compound is structurally similar but lacks the chromen-4-one moiety.
2-methoxyphenylacetic acid: Another similar compound with a methoxy group on the phenyl ring but without the chromen-4-one structure.
Uniqueness:
Biological Activity: The presence of the chromen-4-one moiety in [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid contributes to its unique biological activities compared to other similar compounds.
Synthetic Versatility: The compound’s structure allows for various chemical modifications, making it a versatile precursor for the synthesis of new derivatives with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
457932-30-8 |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c1-22-13-5-3-12(4-6-13)17-10-15(19)14-8-11(9-18(20)21)2-7-16(14)23-17/h2-8,10H,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
XBPBZYQYVNAXRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


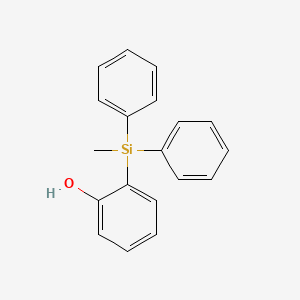





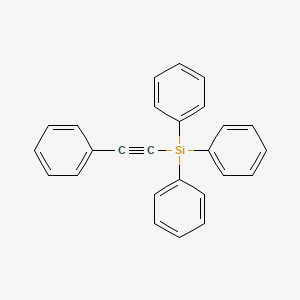
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
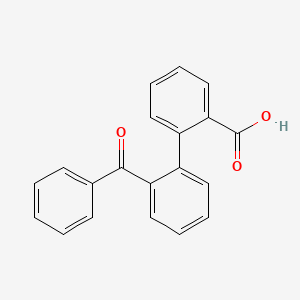

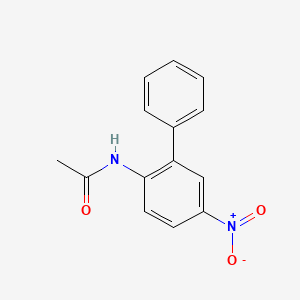

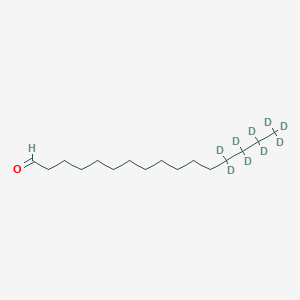
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
